Predicted Lipophilicity (XLogP3) Defines Unique Chemical Space Compared to Unsubstituted Analog
The compound exhibits a predicted XLogP3 value of 0.5, indicating its position on the hydrophobicity scale, a key determinant of membrane permeability and solubility . This differentiates it from the completely unsubstituted parent scaffold, 2-(1H-pyrazol-1-yl)acetic acid, which has a reported logP of -0.36, representing a difference of 0.86 log units [1]. This substantial shift in lipophilicity underscores that the 5-methyl and 3-nitro substitutions create a distinct chemical entity with different partitioning behavior.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)acetic acid (logP = -0.36) |
| Quantified Difference | Δ LogP = +0.86 (Target is more lipophilic) |
| Conditions | Predicted in silico values (XLogP3 for target, logP for comparator) |
Why This Matters
For scientific procurement, this difference in lipophilicity is critical for applications requiring specific compound distribution, solubility profiles, or as a selection criterion in lead optimization for medicinal chemistry programs.
- [1] Activate Scientific. 2-(1H-Pyrazol-1-yl)acetic acid 95%. Product Page (AS35455-G1). View Source
